molecular formula C22H28ClNOS B2864637 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane CAS No. 1797907-55-1

4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane

Cat. No.: B2864637
CAS No.: 1797907-55-1
M. Wt: 389.98
InChI Key: FNUPNQOFIZMIKO-UHFFFAOYSA-N
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Description

4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a complex organic compound that features an adamantane core, a thiazepane ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The adamantane core can be introduced through a Friedel-Crafts alkylation reaction, while the thiazepane ring can be synthesized via cyclization reactions involving appropriate precursors. The chlorophenyl group is usually introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the thiazepane ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Adamantane derivatives are known for their antiviral and neuroprotective activities, which could be relevant for this compound as well.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. The adamantane core is known to interact with various proteins and enzymes, potentially modulating their activity. The thiazepane ring and chlorophenyl group could also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral drug similar to amantadine.

Uniqueness

What sets 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane apart is the combination of the adamantane core with a thiazepane ring and a chlorophenyl group. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-adamantyl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNOS/c23-19-4-2-1-3-18(19)20-5-6-24(7-8-26-20)21(25)22-12-15-9-16(13-22)11-17(10-15)14-22/h1-4,15-17,20H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUPNQOFIZMIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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